molecular formula C16H13ClN2O3S B237750 N-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

N-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B237750
M. Wt: 348.8 g/mol
InChI Key: WGHUHLXMXDZJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, commonly known as CMTM-7, is a small molecule compound that has gained significant attention in scientific research. It is a potent inhibitor of the PD-L1 protein, which is responsible for suppressing the immune system. CMTM-7 has shown promising results in pre-clinical studies for the treatment of cancer and other diseases.

Mechanism Of Action

CMTM-7 works by inhibiting the PD-L1 protein, which is responsible for suppressing the immune system. PD-L1 is expressed on the surface of cancer cells and other cells, such as immune cells. When PD-L1 interacts with its receptor PD-1 on T-cells, it sends a signal to suppress the immune system. CMTM-7 binds to PD-L1, preventing its interaction with PD-1 and allowing T-cells to attack cancer cells and other diseased cells.

Biochemical And Physiological Effects

CMTM-7 has been shown to have a significant effect on the immune system. By inhibiting the PD-L1 protein, it activates T-cells, which are responsible for attacking cancer cells and other diseased cells. CMTM-7 has also been shown to reduce inflammation and improve the overall immune response.

Advantages And Limitations For Lab Experiments

CMTM-7 has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also shown promising results in pre-clinical studies for the treatment of cancer and other diseases. However, CMTM-7 has some limitations. It is a potent inhibitor of the PD-L1 protein, which can lead to immune-related adverse events. It also has limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of CMTM-7. One area of focus is the development of more potent and selective inhibitors of the PD-L1 protein. Another area of focus is the development of combination therapies that can enhance the effectiveness of CMTM-7. Additionally, further research is needed to understand the long-term effects and potential adverse events associated with the use of CMTM-7 in humans.
Conclusion:
CMTM-7 is a small molecule compound that has shown promising results in pre-clinical studies for the treatment of cancer and other diseases. It inhibits the PD-L1 protein, which is responsible for suppressing the immune system, leading to the activation of T-cells and the attack of cancer cells and other diseased cells. While CMTM-7 has several advantages for lab experiments, it also has limitations and potential adverse events that need to be further researched and understood. There are several future directions for the research and development of CMTM-7, including the development of more potent and selective inhibitors and the investigation of combination therapies.

Synthesis Methods

CMTM-7 is synthesized through a multistep process involving the reaction of 4-chloro-1,3-benzothiazol-2-amine with 3,5-dimethoxybenzoyl chloride. The resulting product is then purified through column chromatography to obtain pure CMTM-7. The synthesis of CMTM-7 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

CMTM-7 has shown promising results in pre-clinical studies for the treatment of cancer and other diseases. It has been shown to inhibit the PD-L1 protein, which is responsible for suppressing the immune system. This inhibition leads to the activation of T-cells, which are responsible for attacking cancer cells. CMTM-7 has also shown potential in the treatment of autoimmune diseases, where the immune system attacks healthy cells.

properties

Product Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Molecular Formula

C16H13ClN2O3S

Molecular Weight

348.8 g/mol

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

InChI

InChI=1S/C16H13ClN2O3S/c1-21-10-6-9(7-11(8-10)22-2)15(20)19-16-18-14-12(17)4-3-5-13(14)23-16/h3-8H,1-2H3,(H,18,19,20)

InChI Key

WGHUHLXMXDZJBH-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl)OC

Origin of Product

United States

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